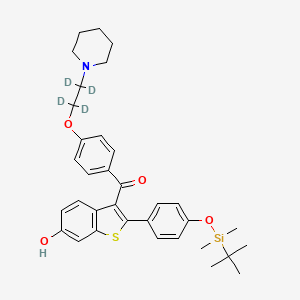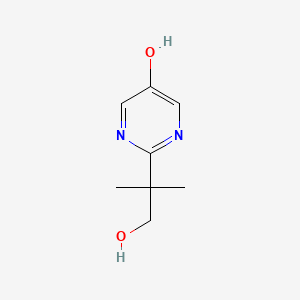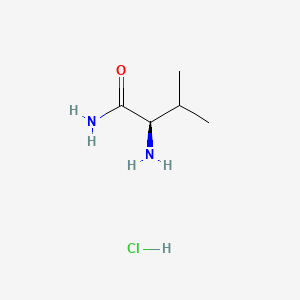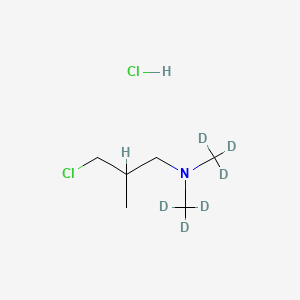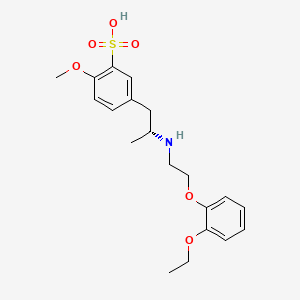
Tamsulosin Sulfonic Acid
Descripción general
Descripción
Tamsulosin Sulfonic Acid is the sulfonic acid form of Tamsulosin . Tamsulosin is used to treat men who have symptoms of an enlarged prostate gland, also known as benign enlargement of the prostate (benign prostatic hyperplasia or BPH) .
Molecular Structure Analysis
The molecular formula of Tamsulosin Sulfonic Acid is C20H27NO6S . It has a molecular weight of 409.5 g/mol . The structure includes 29 non-H bonds, 14 multiple bonds, 11 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, and 3 aromatic ethers .Physical And Chemical Properties Analysis
Tamsulosin Sulfonic Acid has a molecular weight of 409.5 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 7, a Rotatable Bond Count of 11, and a Topological Polar Surface Area of 103 Ų . It also has a complexity of 537 .Aplicaciones Científicas De Investigación
Biomaterials
Tamsulosin Sulfonic Acid: in biomaterials can enhance properties like biocompatibility and functionality. Its sulfonic acid groups can be used to modify surfaces, improving cell adhesion and proliferation, which is crucial in tissue engineering and regenerative medicine .
Drug Development
In drug development, Tamsulosin Sulfonic Acid salts are explored for their utility and safety. They are particularly significant in controlling genotoxic impurities in active pharmaceutical ingredients, ensuring the safety and efficacy of medications .
Medical Imaging
Tamsulosin Sulfonic Acid: derivatives are used in medical imaging to improve the contrast and clarity of images. This application is vital for accurate diagnosis and assessment of medical conditions .
Analytical Chemistry
In analytical chemistry, Tamsulosin Sulfonic Acid is used as a reference standard for quality control during drug manufacturing. It helps in the development and validation of analytical methods for detecting and quantifying impurities .
Environmental Science
The sulfonic acid group in Tamsulosin Sulfonic Acid is structurally similar to certain environmental contaminants. Research in this field focuses on understanding its environmental fate, transport, and potential bioaccumulation .
Materials Science
Tamsulosin Sulfonic Acid: is involved in materials science for the creation of sulfonated polymers and nanomaterials. These materials have applications in ion exchange, catalysis, and as components in fuel cells due to their enhanced conductivity and stability .
Mecanismo De Acción
Target of Action
Tamsulosin Sulfonic Acid primarily targets alpha-1A and alpha-1D adrenergic receptors . These receptors are predominantly located in the smooth muscle of the prostate and bladder neck. By blocking these receptors, Tamsulosin Sulfonic Acid helps relax the smooth muscle, which is crucial for improving urinary flow and reducing symptoms of benign prostatic hyperplasia (BPH) .
Mode of Action
Tamsulosin Sulfonic Acid acts as an antagonist to alpha-1A and alpha-1D adrenergic receptors . By binding to these receptors, it prevents norepinephrine from activating them. This inhibition leads to the relaxation of smooth muscle in the prostate and bladder neck, facilitating easier urine flow and alleviating BPH symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Tamsulosin Sulfonic Acid is the adrenergic signaling pathway . By blocking alpha-1 adrenergic receptors, the compound disrupts the normal adrenergic signaling that causes smooth muscle contraction. This results in the relaxation of the smooth muscle in the prostate and bladder neck, improving urinary flow .
Pharmacokinetics
Tamsulosin Sulfonic Acid exhibits the following ADME properties:
- Absorption : It is well-absorbed orally, with a bioavailability of nearly 100% .
- Distribution : The compound is widely distributed throughout the body, with a high affinity for alpha-1 adrenergic receptors in the prostate .
- Metabolism : It is metabolized primarily in the liver by the cytochrome P450 enzyme system .
- Excretion : The drug is excreted mainly through the kidneys . Its half-life ranges from 9 to 13 hours .
Result of Action
At the molecular level, Tamsulosin Sulfonic Acid’s action results in the relaxation of smooth muscle in the prostate and bladder neck . This relaxation reduces resistance to urinary flow, thereby improving symptoms of BPH such as difficulty in urination and increased frequency of urination .
Action Environment
The efficacy and stability of Tamsulosin Sulfonic Acid can be influenced by several environmental factors:
- pH Levels : The compound is stable in a wide range of pH levels, but extreme pH conditions can affect its stability and efficacy .
- Temperature : High temperatures may degrade the compound, reducing its effectiveness .
- Diet : Food intake can affect the absorption rate of Tamsulosin Sulfonic Acid, with a high-fat meal potentially delaying its absorption .
By understanding these aspects, healthcare providers can better manage the administration of Tamsulosin Sulfonic Acid to maximize its therapeutic benefits.
Propiedades
IUPAC Name |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUVUSHDPGCUNJ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858418 | |
| Record name | 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tamsulosin Sulfonic Acid | |
CAS RN |
890708-67-5 | |
| Record name | 5-[(2R)-2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl]-2-methoxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of Tamsulosin Sulfonic Acid in pharmaceutical analysis?
A1: Tamsulosin Sulfonic Acid is identified as an official impurity of Tamsulosin Hydrochloride []. Monitoring impurities in pharmaceutical formulations is crucial for ensuring drug safety, potency, and efficacy. The research article highlights the development of two green analytical methods, High-Performance Thin Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), specifically designed to quantify Tamsulosin Hydrochloride and its impurities, including Tamsulosin Sulfonic Acid []. This emphasizes the importance of accurate and sensitive analytical techniques for impurity profiling in pharmaceutical analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




